molecular formula C20H8Cl4F4N2O2 B15016697 N,N'-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

N,N'-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

Cat. No.: B15016697
M. Wt: 526.1 g/mol
InChI Key: GWSSRVGROAWFGM-UHFFFAOYSA-N
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Description

N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with tetrafluorophthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and stirred for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while oxidation may produce quinones .

Scientific Research Applications

N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and tetrafluorobenzene groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both dichlorophenyl and tetrafluorobenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H8Cl4F4N2O2

Molecular Weight

526.1 g/mol

IUPAC Name

1-N,4-N-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide

InChI

InChI=1S/C20H8Cl4F4N2O2/c21-7-3-1-5-9(13(7)23)29-19(31)11-15(25)17(27)12(18(28)16(11)26)20(32)30-10-6-2-4-8(22)14(10)24/h1-6H,(H,29,31)(H,30,32)

InChI Key

GWSSRVGROAWFGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F)F

Origin of Product

United States

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